1-(1-Benzylpyrrolidin-3-yl)piperazine
Overview
Description
Preparation Methods
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)piperazine can be achieved through several routes. One common method involves the condensation of 1-benzylpyrrolidine with piperazine under specific reaction conditions . Another approach includes the use of cyclohexanone as a starting material, which undergoes a series of reactions to form the desired piperazine derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1-Benzylpyrrolidin-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a ligand in receptor binding studies . In medicine, it is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds . Additionally, it has applications in the industry as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context . Further research is needed to fully elucidate the detailed mechanism of action of this compound .
Comparison with Similar Compounds
1-(1-Benzylpyrrolidin-3-yl)piperazine can be compared with other similar compounds, such as 1-(1-methylpiperidin-4-yl)piperazine and 1-(1-ethylpiperidin-4-yl)piperazine . These compounds share a similar piperazine core structure but differ in their substituents, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCCCZXXGZOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCNCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659465 | |
Record name | 1-(1-Benzylpyrrolidin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765878-69-1 | |
Record name | 1-(1-Benzylpyrrolidin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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